molecular formula C14H10Cl2N4 B2416204 1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetraazole CAS No. 338411-36-2

1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2416204
CAS No.: 338411-36-2
M. Wt: 305.16
InChI Key: UFHUANHJYWXTFY-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetraazole is a chemical compound known for its unique structure and properties It consists of a tetraazole ring substituted with 3,4-dichlorophenyl and 3-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dichlorophenylhydrazine with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, followed by cyclization using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetraazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-5-phenyl-1H-1,2,3,4-tetraazole: Similar structure but lacks the 3-methyl group.

    1-(3,4-dichlorophenyl)-5-(4-methylphenyl)-1H-1,2,3,4-tetraazole: Similar structure but with a different position of the methyl group.

Uniqueness

1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetraazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 3,4-dichlorophenyl and 3-methylphenyl groups provides distinct properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-5-(3-methylphenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c1-9-3-2-4-10(7-9)14-17-18-19-20(14)11-5-6-12(15)13(16)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHUANHJYWXTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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